![molecular formula C22H30N4O5 B2409565 (4-(6-异丙氧基-2-甲基嘧啶-4-基)哌嗪-1-基)(3,4,5-三甲氧基苯基)甲苯酮 CAS No. 946230-93-9](/img/structure/B2409565.png)
(4-(6-异丙氧基-2-甲基嘧啶-4-基)哌嗪-1-基)(3,4,5-三甲氧基苯基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The InChI code for a similar compound, 2-[4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol, is 1S/C11H19N5O/c1-9-13-10(12)8-11(14-9)16-4-2-15(3-5-16)6-7-17/h8,17H,2-7H2,1H3,(H2,12,13,14) . This gives us some insight into the structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.科学研究应用
药理学评估
Tsuno 等人 (2017) 的一项研究重点关注与指定化学物质结构类似的一系列化合物药理学评估,将其确定为 TRPV4 通道的选择性拮抗剂。这一发现表明在治疗疼痛方面具有潜在应用,因为这些化合物在豚鼠和大鼠的机械性痛觉过敏模型中表现出镇痛作用。该研究强调了此类化合物在控制疼痛和炎症方面的治疗潜力,表明在开发新镇痛药方面迈出了重要一步 (Tsuno 等人,2017)。
抗菌和抗结核活性
Mallikarjuna 等人 (2014) 对结构类似化合物的衍生物的研究表明具有显著的抗菌和抗结核活性。他们合成并随后针对各种细菌菌株和结核分枝杆菌进行测试,突出了这些化合物作为开发新的抗菌和抗结核剂的基础的潜力。这项研究为设计和发现用于治疗传染病的新疗法提供了宝贵的见解 (Mallikarjuna 等人,2014)。
抗癌研究
另一个应用领域是抗癌研究,其中已合成类似化合物的衍生物并评估其抗癌活性。Patel 等人 (2011) 和 Parveen 等人 (2017) 的研究分别探索了新吡啶和嘧啶衍生物的合成,这些衍生物具有经证实的体外抗菌活性和对各种癌细胞系的潜在抗增殖作用。这些发现表明,具有相关结构的化合物可作为寻找新抗癌剂的希望先导,为治疗癌症提供新的治疗选择 (Patel 等人,2011);(Parveen 等人,2017)。
分子相互作用研究
类似化合物与各种受体的分子相互作用和结合亲和力的研究为其潜在的治疗应用提供了至关重要的见解。Shim 等人 (2002) 的研究探索了拮抗剂与 CB1 大麻素受体的分子相互作用,突出了特定构象和取代基在受体结合和活性中的作用。这项研究提供了对受体-配体相互作用的分子基础的基本理解,这对于合理设计新的治疗剂至关重要 (Shim 等人,2002)。
安全和危害
The compound 2-[4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol, which has a similar structure, has the following hazard statements: H302-H315-H317-H319-H335. This means it may be harmful if swallowed, may cause skin irritation, may cause an allergic skin reaction, may cause serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
作用机制
Target of Action
Similar compounds have shown high binding affinity forLeucine-rich repeat kinase 2 (LRRK2) , which is associated with Parkinson’s disease.
Mode of Action
It’s known that compounds with similar structures interact with their targets, causing changes at the molecular level that can lead to various biological effects .
Biochemical Pathways
Compounds with similar structures have been shown to have anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways of this bacterium.
Pharmacokinetics
The compound’s high binding affinity for lrrk2 suggests that it may have good bioavailability.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , indicating that they may have potent anti-tubercular
属性
IUPAC Name |
[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5/c1-14(2)31-20-13-19(23-15(3)24-20)25-7-9-26(10-8-25)22(27)16-11-17(28-4)21(30-6)18(12-16)29-5/h11-14H,7-10H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNKYEFAZDZDNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。